
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine is a heterocyclic compound that combines the structural features of quinoline and pyrazole. These types of compounds are often explored for their potential pharmacological properties due to the presence of nitrogen atoms in their structure, which can interact with various biological targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine typically involves the condensation of 2-chloroquinoline with phenylhydrazine, followed by cyclization. The reaction is usually carried out in the presence of a solvent such as tetrahydrofuran and a base like sodium carbonate . The reaction conditions need to be carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors could be considered to improve efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The chlorine atom in the quinoline ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.
Wirkmechanismus
The mechanism of action of 6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atoms in the quinoline and pyrazole rings can form hydrogen bonds or coordinate with metal ions in the active sites of enzymes, thereby inhibiting their activity. This compound may also interact with cellular signaling pathways, modulating the expression of certain genes or proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Known for its anti-tubercular activity.
Pyrazolo[3,4-b]quinoline derivatives: Explored for their pharmacological properties.
Uniqueness
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine is unique due to its specific combination of quinoline and pyrazole rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its chlorine substituent also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse properties.
Eigenschaften
CAS-Nummer |
873008-14-1 |
|---|---|
Molekularformel |
C18H13ClN4 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
6-chloro-N-(5-phenyl-1H-pyrazol-3-yl)quinolin-2-amine |
InChI |
InChI=1S/C18H13ClN4/c19-14-7-8-15-13(10-14)6-9-17(20-15)21-18-11-16(22-23-18)12-4-2-1-3-5-12/h1-11H,(H2,20,21,22,23) |
InChI-Schlüssel |
UMWSECKBOPDQHO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NN2)NC3=NC4=C(C=C3)C=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-2-(4-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14201435.png)
![Benzoic acid, 4-[(2-bromoethyl)sulfonyl]-, methyl ester](/img/structure/B14201443.png)
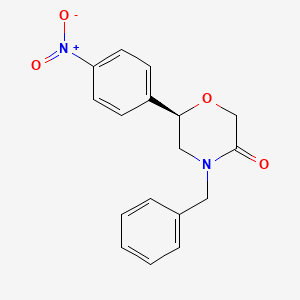
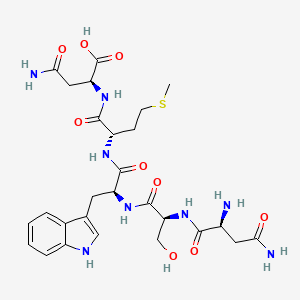

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
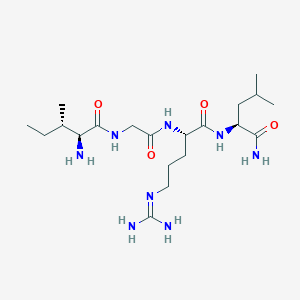
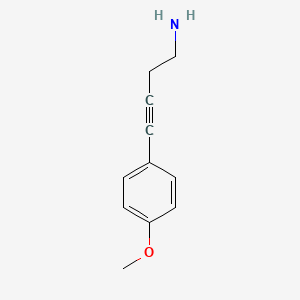

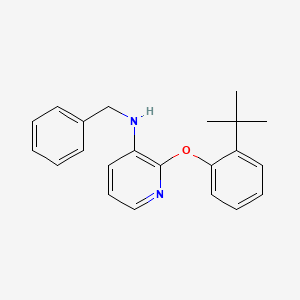
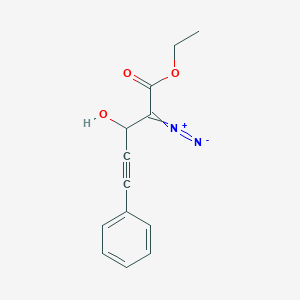
![2-[2-(4-Aminophenyl)ethenyl]-6-iodo-4H-1-benzopyran-4-one](/img/structure/B14201509.png)
![1-Bromo-1-[4-(propan-2-yl)phenyl]propan-2-one](/img/structure/B14201512.png)
![N-{[2-Oxo-3-(prop-2-yn-1-yl)-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B14201523.png)
